Enhanced Aqueous Solubility of the Hydrochloride Salt vs. the Free Base
The hydrochloride salt form (CAS 10486-48-3) provides a marked increase in aqueous solubility compared to its free base analog (4-amino-2,6-dimethylphenol, CAS 15980-22-0) . This is a class-level inference based on the well-established principle that converting a weakly basic amine to its hydrochloride salt significantly enhances water solubility. The free base is classified as having very low aqueous solubility, with a measured solubility of 3.81 mg/mL (0.0278 mol/L) in water . The salt formation disrupts crystal lattice energy and improves solvation, which is critical for applications requiring aqueous media.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Enhanced solubility (qualitative, hydrochloride salt) |
| Comparator Or Baseline | 4-Amino-2,6-dimethylphenol (free base): 3.81 mg/mL (0.0278 mol/L) |
| Quantified Difference | Qualitative improvement; free base solubility is quantifiably low. |
| Conditions | Water at room temperature |
Why This Matters
This is a decisive factor for researchers who require aqueous reaction conditions or formulations, where the free base would precipitate and be unusable.
